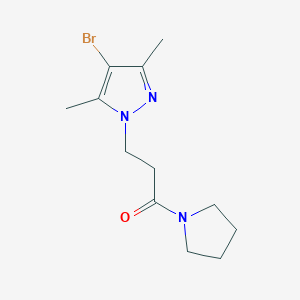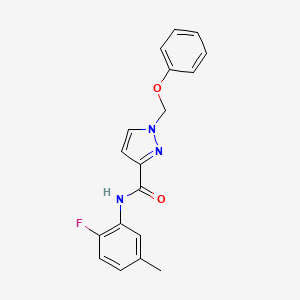![molecular formula C22H26N4O4 B10957736 N'~1~,N'~6~-bis[(1E)-1-(3-hydroxyphenyl)ethylidene]hexanedihydrazide](/img/structure/B10957736.png)
N'~1~,N'~6~-bis[(1E)-1-(3-hydroxyphenyl)ethylidene]hexanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-BIS[(E)-1-(3-HYDROXYPHENYL)ETHYLIDENE]HEXANEDIHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of hydrazides and is characterized by the presence of two hydrazone groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-BIS[(E)-1-(3-HYDROXYPHENYL)ETHYLIDENE]HEXANEDIHYDRAZIDE typically involves the condensation reaction between hexanedihydrazide and 3-hydroxyacetophenone. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acetic acid. The reaction mixture is heated to facilitate the formation of the hydrazone bonds, resulting in the desired compound.
Industrial Production Methods
Industrial production of N’,N’-BIS[(E)-1-(3-HYDROXYPHENYL)ETHYLIDENE]HEXANEDIHYDRAZIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’,N’-BIS[(E)-1-(3-HYDROXYPHENYL)ETHYLIDENE]HEXANEDIHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups on the aromatic rings can be oxidized to form quinones.
Reduction: The hydrazone groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N’,N’-BIS[(E)-1-(3-HYDROXYPHENYL)ETHYLIDENE]HEXANEDIHYDRAZIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N’,N’-BIS[(E)-1-(3-HYDROXYPHENYL)ETHYLIDENE]HEXANEDIHYDRAZIDE involves its interaction with molecular targets through its hydrazone and hydroxyl groups. These functional groups enable the compound to form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The compound’s ability to chelate metal ions makes it a potential inhibitor of metalloenzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N’,N’-BIS[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]HEXANEDIHYDRAZIDE
- N’,N’-BIS[(E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]HEXANEDIHYDRAZIDE
- N’,N’-BIS[(E)-1-(3-METHOXYPHENYL)ETHYLIDENE]HEXANEDIHYDRAZIDE
Uniqueness
N’,N’-BIS[(E)-1-(3-HYDROXYPHENYL)ETHYLIDENE]HEXANEDIHYDRAZIDE is unique due to the specific positioning of the hydroxyl groups on the aromatic rings, which influences its reactivity and interaction with other molecules. This positioning allows for selective binding and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C22H26N4O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-1-(3-hydroxyphenyl)ethylideneamino]hexanediamide |
InChI |
InChI=1S/C22H26N4O4/c1-15(17-7-5-9-19(27)13-17)23-25-21(29)11-3-4-12-22(30)26-24-16(2)18-8-6-10-20(28)14-18/h5-10,13-14,27-28H,3-4,11-12H2,1-2H3,(H,25,29)(H,26,30)/b23-15+,24-16+ |
InChI Key |
CCPGDHXRYSDEHI-DFEHQXHXSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCCCC(=O)N/N=C(/C1=CC(=CC=C1)O)\C)/C2=CC(=CC=C2)O |
Canonical SMILES |
CC(=NNC(=O)CCCCC(=O)NN=C(C)C1=CC(=CC=C1)O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(furan-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)quinoline-4-carboxamide](/img/structure/B10957654.png)
![4-[(3-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B10957663.png)

![methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10957668.png)
![4-chloro-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10957674.png)

![1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10957700.png)
![1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-[4-(2-methylbutan-2-yl)phenoxy]ethanone](/img/structure/B10957701.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957706.png)
![1-(difluoromethyl)-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10957714.png)
![ethyl 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10957727.png)
![2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B10957732.png)
![4-[(chloroacetyl)amino]-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10957733.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10957735.png)
